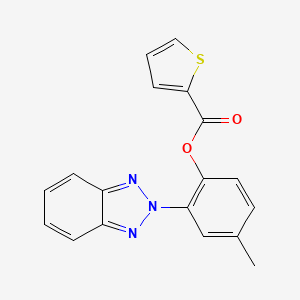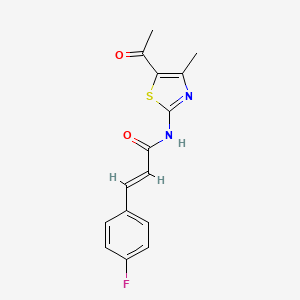![molecular formula C12H11N3 B10892654 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-26-3](/img/structure/B10892654.png)
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a fused ring system consisting of a triazole ring and a quinoline ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroquinoline with 1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Another synthetic route involves the condensation of 2-aminobenzonitrile with 1,2,4-triazole-3-carboxylic acid, followed by cyclization under acidic conditions. This method provides a straightforward approach to obtaining the desired triazoloquinoline framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydrotriazoloquinolines. Substitution reactions can introduce various functional groups, leading to a diverse array of triazoloquinoline derivatives.
Scientific Research Applications
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline has found applications in several scientific research areas:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. It is used in the development of new materials with unique electronic and optical properties.
Biology: Studies have shown that triazoloquinolines exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. These activities make them valuable in drug discovery and development.
Medicine: Due to its potential therapeutic effects, this compound is investigated for its role in treating various diseases. Its ability to interact with biological targets makes it a promising candidate for pharmaceutical applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of products with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the replication and transcription processes, leading to cytotoxic effects on cancer cells.
Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1,5-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoline fused ring system but differs in the substitution pattern. It exhibits distinct biological activities and is used in different research applications.
1,2,4-Triazolo[4,3-a]pyridine: This compound has a pyridine ring instead of a quinoline ring. It shows different chemical reactivity and biological properties.
1,2,4-Triazolo[4,3-a]benzimidazole: This compound features a benzimidazole ring fused with a triazole ring. It is known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Properties
CAS No. |
35359-26-3 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
1,5-dimethyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C12H11N3/c1-8-7-12-14-13-9(2)15(12)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
InChI Key |
UZKVTJNMCRNIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B10892586.png)
![2-{3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10892590.png)
![Phenyl 2-{[(4-nitrophenyl)carbonyl]oxy}benzoate](/img/structure/B10892594.png)
![4-(4-Chlorobenzoyl)-1-[3-(dibutylamino)propyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892595.png)
![N'-[(1Z)-1-(2,5-dimethylthiophen-3-yl)ethylidene]-3-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B10892606.png)

![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10892613.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B10892633.png)
![N'-{(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}benzenesulfonohydrazide](/img/structure/B10892639.png)
![(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892643.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B10892657.png)
![(2E)-4-{[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B10892660.png)

![propyl 6-methyl-2-{[(2E)-3-phenylprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10892667.png)
